1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid
Description
1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety, with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. Spiro compounds like this are pivotal in medicinal chemistry due to their conformational rigidity, which enhances receptor binding selectivity and metabolic stability . The Boc group serves to protect the piperidine nitrogen during synthesis, while the carboxylic acid moiety offers a handle for further derivatization or salt formation to improve solubility .
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2H-1-benzofuran-3,4'-piperidine]-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-10-8-18(9-11-19)12-6-4-5-7-13(12)23-14(18)15(20)21/h4-7,14H,8-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUVBEMXUNRGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(OC3=CC=CC=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the nucleophilic addition of the amine to the Boc2O, forming the desired carbamate . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents like tetrahydrofuran (THF) and temperature control .
Chemical Reactions Analysis
1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research into its derivatives includes potential therapeutic applications, such as drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine by reducing its nucleophilicity, which allows for selective reactions at other functional groups. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated, resulting in the release of the free amine .
Comparison with Similar Compounds
Key Findings
Core Structure Impact: Benzofuran vs. Chroman vs. Benzofuran: Chroman-based analogues (e.g., CAS 690632-08-7) exhibit reduced solubility due to the fused benzene ring but improved stability under acidic conditions .
Substituent Effects :
- Boc Group : Universally used for nitrogen protection, but its steric bulk may hinder interactions in tight binding pockets compared to smaller groups (e.g., benzyl in BD25545) .
- Halogenation : Bromo-substituted derivatives (e.g., CAS 439811-37-7) enable cross-coupling reactions but introduce toxicity risks .
Synthetic Accessibility :
- The indoline analogue () achieves 35% yield via dianion alkylation and cyclization, whereas benzofuran derivatives often require harsher conditions (e.g., trifluoroacetic acid in ) but avoid chromatographic purification .
Biological Relevance: Spiro[indoline-3,4'-piperidine] derivatives show neurokinin antagonism, while benzofuran analogues (e.g., CID54931) are linked to monoamine transporter inhibition, suggesting divergent therapeutic applications .
Biological Activity
1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid, with CAS number 937254-18-7, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Molecular Formula: C18H23NO5
Molecular Weight: 333.38 g/mol
CAS Number: 937254-18-7
The compound features a spiro structure that combines a benzofuran moiety with a piperidine ring, which is known to influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit various enzymes, including kinases and proteases, which are crucial in cancer progression and other diseases.
- Interaction with Receptors: The spiro structure may facilitate binding to specific receptors in the central nervous system, potentially influencing neurotransmitter pathways.
Case Studies
- Antitumor Activity: In vitro studies have demonstrated that derivatives of spiro compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that related benzofuran derivatives inhibited proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.
- Antimicrobial Properties: Research has indicated that compounds similar to this compound possess antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, possibly through modulation of oxidative stress pathways and enhancement of neurotrophic factors.
Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid, and how can experimental parameters be optimized for higher yields?
- Methodological Answer : The compound is synthesized via an 8-step protocol starting from ethyl 2-oxindoline-5-carboxylate. Key steps include dianion alkylation and cyclization , followed by Boc-protection and demethylation. The overall yield is 35% without chromatographic purification . To optimize yields:
- Use stoichiometric control during alkylation to minimize side reactions.
- Monitor reaction progress with TLC or HPLC to isolate intermediates efficiently.
- Adjust temperature during cyclization to prevent premature decomposition.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound exhibits acute oral toxicity (H302) , skin irritation (H315) , and respiratory tract irritation (H335) . Required precautions include:
- Engineering controls : Use fume hoods for weighing and reactions.
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Avoid skin contact via proper glove removal techniques .
- Emergency measures : Immediate rinsing with water for eye/skin exposure and medical consultation .
Q. Which spectroscopic techniques are most effective for characterizing this spirocyclic compound?
- Methodological Answer :
- 1H/13C NMR : Resolve spirocyclic conformation and Boc-group orientation (e.g., splitting patterns for piperidine protons) .
- IR spectroscopy : Confirm carbonyl stretches (Boc group at ~1680–1720 cm⁻¹, carboxylic acid at ~2500–3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (C17H23NO4; calc. 305.3700 g/mol) .
Advanced Research Questions
Q. How can in situ IR spectroscopy and DFT calculations resolve Boc-group rotational barriers during lithiation-substitution reactions?
- Methodological Answer : In situ IR monitors lithiation kinetics by tracking Boc-group rotation. For 2-lithiated piperidines, Boc rotation is rapid (t½ ~4 s at -78°C), enabling efficient substitution. For pyrrolidines, slower rotation (t½ ~10 h at -78°C) necessitates warmer conditions (-50°C) to accelerate reactivity . DFT calculations predict rotational energy barriers (ΔG‡), guiding solvent (THF) and temperature selection .
Q. What strategies address stereochemical challenges in synthesizing quaternary stereocenters using Boc-protected intermediates?
- Methodological Answer :
- Asymmetric Negishi arylation : Install chiral centers prior to Boc protection.
- Dynamic kinetic resolution : Leverage Boc-group rotation to trap enantiomers under optimized lithiation conditions (e.g., n-BuLi/THF at -50°C) .
- Chiral HPLC : Validate enantiopurity post-synthesis .
Q. How do conflicting data on Boc-group stability in acidic/basic media impact reaction design?
- Methodological Answer : Boc groups are labile under strong acids (TFA, HCl) but stable in mild bases. Contradictions arise when:
- Solvent polarity affects deprotection rates (e.g., faster in polar aprotic solvents).
- Temperature : Prolonged heating in basic conditions may hydrolyze Boc. Validate stability via pH-controlled kinetic studies and monitor with in situ IR .
Q. What advanced analytical methods resolve dynamic conformational changes in spirocyclic systems?
- Methodological Answer :
- Variable-temperature NMR : Detect ring-flipping or Boc rotation (e.g., coalescence temperatures for diastereotopic protons) .
- X-ray crystallography : Confirm solid-state conformation and hydrogen-bonding networks .
- Molecular dynamics simulations : Predict solvent-dependent conformational equilibria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
